molecular formula C7H5NO B3351302 3H-Pyrrolizin-3-one CAS No. 34610-37-2

3H-Pyrrolizin-3-one

Cat. No.: B3351302
CAS No.: 34610-37-2
M. Wt: 119.12 g/mol
InChI Key: WIHNCEDCOWUMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrrolizin-3-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Scientific literature has identified this core structure as a key motif in the development of novel angiogenesis inhibitors, which are crucial for research in oncology and other pathologies dependent on new blood vessel formation . Specifically, derivatives such as 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones have been synthesized and shown to exhibit promising activity in cell-based assays, inhibiting endothelial tube formation. Some analogues have demonstrated inhibitory effects in more physiologically relevant models, confirming the viability of this chemical class as a valuable research tool for investigating anti-angiogenic pathways . The synthesis of these compounds often involves versatile methods, such as the condensation of pyrrole derivatives with CH acids or through palladium-catalyzed carboamination reactions to access more complex, diastereoselective structures like hexahydro-3H-pyrrolizin-3-ones . The this compound scaffold presents a non-indoline-2-one based structure, providing researchers with an alternative chemical space to explore for structure-activity relationship (SAR) studies related to known tyrosine kinase inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-7-4-3-6-2-1-5-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNCEDCOWUMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497529
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34610-37-2
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Pyrrolizin-3-one can be synthesized through various methods. One common approach involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) . The resulting product can be further treated with secondary amines to obtain 1-amino derivatives .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolizin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizin-3-one involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit glycosidase enzymes, which play a crucial role in various biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3H-pyrrolizin-3-one, highlighting differences in substitution patterns, saturation, and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Method Bioactivity/Applications References
This compound C₇H₇NO 121.14 Core structure with 3-keto group Oxidation of pyrrolizidine with BTEAP Neuroactive alkaloid precursor
1,2-Dihydro-pyrrolizin-3-one C₇H₉NO 123.15 Partial saturation at C1–C2 Three-step synthesis from pyrrole-2-carbaldehyde Structural validation of natural PAs
5-Methyl-3H-pyrrolizin-3-one C₈H₇NO 133.15 Methyl group at C5 Unspecified alkylation Intermediate for drug discovery
Hexahydro-6-iodo-3H-pyrrolizin-3-one C₇H₁₀NOI 251.06 Iodo substituent at C6; fully saturated Halogenation of hexahydro derivative Potential radiopharmaceutical agent
7-Isopropylhexahydro-3H-pyrrolizin-3-one C₁₀H₁₇NO 167.25 Isopropyl at C7; saturated backbone Stereoselective alkylation Chiral building block for terpenoid analogs
3-Oxo-2,3-dihydro-1H-pyrrolizin-1-yl acetate C₉H₉NO₃ 179.18 Acetoxy group at C1; dihydroketone Acetylation of dihydro precursor Prodrug candidate for targeted delivery

Key Research Findings

Synthetic Accessibility :

  • The oxidation of pyrrolizidines to this compound using benzyltriethylammonium permanganate remains the most efficient route (yield: 75–85%) compared to multi-step syntheses required for dihydro or substituted derivatives (e.g., 1,2-dihydro-pyrrolizin-3-one requires three steps with moderate yields) .
  • Halogenation (e.g., iodination at C6) introduces steric bulk, reducing reactivity but enhancing stability for applications in imaging or catalysis .

Bioactivity Modulation :

  • 5-Methyl derivative : The methyl group at C5 enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • N-Oxide derivatives : Oxidation of the pyrrolizidine nitrogen (e.g., with m-CPBA) generates N-oxides, which are pivotal in plant defense mechanisms and exhibit reduced toxicity compared to parent alkaloids .
  • Saturated analogues : Hexahydro derivatives (e.g., 7-isopropylhexahydro-3H-pyrrolizin-3-one) show increased conformational rigidity, favoring selective receptor binding (e.g., muscarinic receptors) .

Thermodynamic Stability :

  • Unsaturated derivatives (e.g., 1,2-dihydro-pyrrolizin-3-one) are prone to further oxidation, whereas fully saturated variants (e.g., hexahydro-7-(1-methylethyl)-3H-pyrrolizin-3-one) exhibit superior stability under physiological conditions .

Q & A

Q. What are the foundational synthesis strategies for 3H-Pyrrolizin-3-one and its derivatives?

The synthesis of this compound derivatives typically involves multi-step organic reactions, such as cyclization, halogenation, or substitution. For example, iodine-substituted derivatives like cis-6-iodo-hexahydro-3H-pyrrolizin-3-one (CAS 94162-42-2) require precise halogenation steps under controlled pH and temperature . Key methodologies include:

  • Cyclization reactions to form the pyrrolizine core .
  • Purification via chromatography to isolate intermediates and final products .
  • Characterization using NMR and mass spectrometry to confirm structural integrity .

Q. How do researchers characterize the structural and electronic properties of this compound derivatives?

Advanced spectroscopic and computational methods are employed:

  • NMR spectroscopy (1H, 13C) to map substituent positions and stereochemistry, especially for iodinated derivatives .
  • Infrared spectroscopy (IR) to identify functional groups like carbonyls in the pyrrolizinone ring .
  • Density Functional Theory (DFT) to predict electronic properties and reactivity patterns .

Q. What are the common challenges in synthesizing complex this compound analogs with heterocyclic substituents?

Challenges include:

  • Regioselectivity issues during substitution reactions (e.g., ensuring iodine attaches to position 6 in hexahydro derivatives) .
  • Side reactions during cyclization, which may form undesired dihydro derivatives .
  • Purification difficulties due to polar intermediates, requiring optimized chromatography conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound-based hybrids?

Methodological approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in triazolo-pyrazinone hybrids .
  • Catalyst screening : Palladium or copper catalysts accelerate coupling reactions in pyridazine-pyrrolidine hybrids .
  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) for cyclization steps in quinazolinone derivatives .

Q. How do researchers address contradictions in spectroscopic data for structurally similar this compound derivatives?

Discrepancies (e.g., overlapping NMR peaks) are resolved via:

  • 2D NMR techniques (COSY, HSQC) to differentiate proton environments in iodinated vs. methoxy-substituted analogs .
  • Cross-validation with HRMS to confirm molecular formulas and isotopic patterns .
  • X-ray crystallography for unambiguous stereochemical assignments, though limited by crystal-growing challenges .

Q. What mechanistic insights guide the design of this compound derivatives with enhanced bioactivity?

Strategies include:

  • Structure-activity relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., halogens) to improve binding affinity in enzyme inhibition assays .
  • Pharmacophore modeling : Targeting triazole or pyridazine moieties for interactions with biological targets (e.g., kinases) .
  • Metabolic stability testing : Assessing hydrolysis resistance of the pyrrolizinone ring under physiological pH .

Methodological Frameworks

Q. What experimental protocols are recommended for analyzing thermal stability of this compound derivatives?

A standardized workflow includes:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) to identify phase transitions.
  • Accelerated stability studies under varying humidity and temperature (e.g., 40°C/75% RH for 6 months) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Critical steps involve:

  • Process analytical technology (PAT) for real-time monitoring of reaction parameters .
  • Design of Experiments (DoE) to optimize variables like reagent stoichiometry and mixing speed .
  • Quality control protocols (e.g., HPLC purity >98%) for intermediates and final products .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing biological activity data in SAR studies?

Recommended approaches:

  • Multivariate regression analysis to correlate substituent properties (e.g., logP, molar refractivity) with IC50 values .
  • Cluster analysis to group derivatives with similar activity profiles .
  • p-value adjustments (e.g., Bonferroni correction) for high-throughput screening datasets .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Best practices include:

  • Detailed reaction logs (time, temperature, solvent purity).
  • Raw spectroscopic data (e.g., NMR chemical shifts, IR peaks) in supplementary materials .
  • Crystallographic data deposition in public databases (e.g., Cambridge Structural Database) for novel compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolizin-3-one
Reactant of Route 2
3H-Pyrrolizin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.